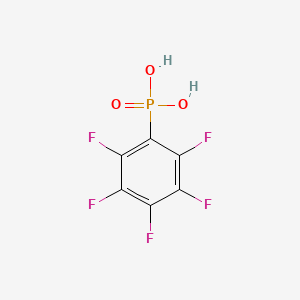
Pentafluorophenylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenylphosphonic acid is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphonic acid moiety. This compound is notable for its high acidity and unique electronic properties, which make it a valuable reagent in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluorophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:
Formation of Pentafluorophenylmagnesium Bromide: Pentafluorobromobenzene is reacted with magnesium in anhydrous ether to form pentafluorophenylmagnesium bromide.
Reaction with Phosphorus Trichloride: The pentafluorophenylmagnesium bromide is then reacted with phosphorus trichloride to form pentafluorophenylphosphonic dichloride.
Hydrolysis: The pentafluorophenylphosphonic dichloride is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Oxidation and Reduction Reactions: The phosphonic acid moiety can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Condensation Reactions: Reagents include alcohols or amines, often in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the pentafluorophenyl group.
Condensation Reactions: Esters and amides of this compound.
Oxidation and Reduction Reactions: Phosphonic acid derivatives and phosphine derivatives.
Applications De Recherche Scientifique
Pentafluorophenylphosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pentafluorophenylphosphonic acid involves its ability to donate protons and participate in hydrogen bonding. The pentafluorophenyl group enhances the acidity of the phosphonic acid moiety, making it a strong acid. This property allows it to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic Acid: Lacks the fluorine atoms, resulting in lower acidity and different reactivity.
Trifluoromethylphosphonic Acid: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to different electronic properties and reactivity.
Uniqueness
Pentafluorophenylphosphonic acid is unique due to its high acidity and the electron-withdrawing effects of the pentafluorophenyl group. These properties make it a versatile reagent in various chemical reactions and applications .
Propriétés
Numéro CAS |
56875-35-5 |
|---|---|
Formule moléculaire |
C6H2F5O3P |
Poids moléculaire |
248.04 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H2F5O3P/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) |
Clé InChI |
WCRZYCXJFFOULB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


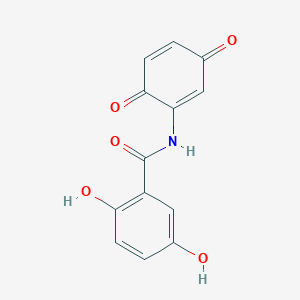

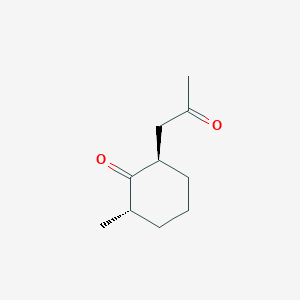
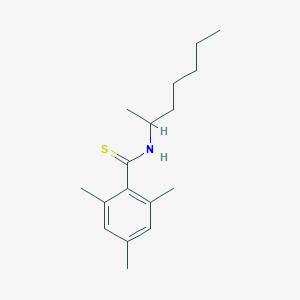
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
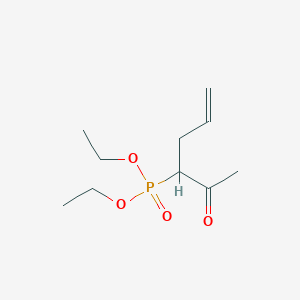
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
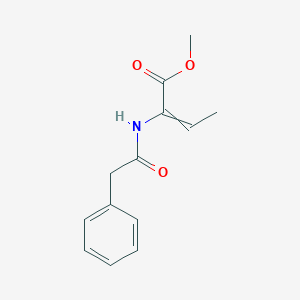
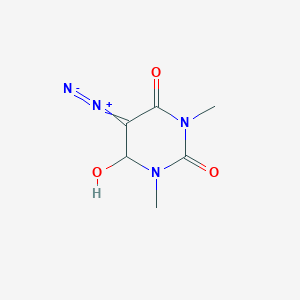
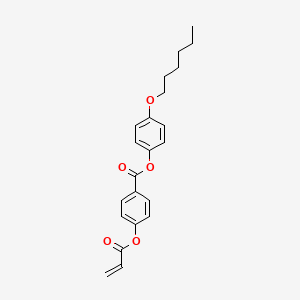
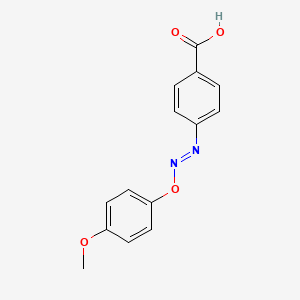
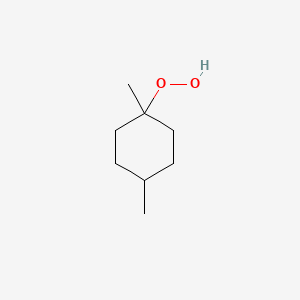
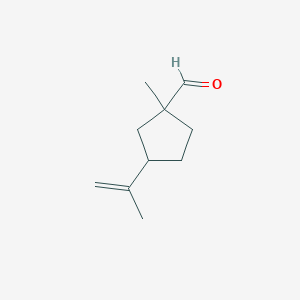
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
